
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is a complex organic compound with the molecular formula C13H10ClIN2O. This compound is notable for its unique structure, which includes an amino group, a chloro substituent, an iodophenyl group, and a methyl group attached to the benzamide core. It is used in various scientific research applications due to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- typically involves multiple steps, including chlorination, iodination, and methylation reactions. One common method involves using 2-amino-N, 3-dimethylbenzamide as a reaction substrate, with trifluoroacetyl iodobenzene as a catalyst and magnesium chloride as a chlorine source. The reaction is carried out in a solvent at temperatures between 25 and 40°C for 2 to 6 hours. The product is then subjected to alkalization, cooling, suction filtration, and drying to obtain the final compound .
Industrial Production Methods
For industrial production, the process is scaled up with considerations for atom economy and environmental friendliness. The use of magnesium chloride is preferred due to its green and economical properties. The reaction conditions are optimized to ensure high yield and selectivity, making the process suitable for large-scale production .
化学反応の分析
Types of Reactions
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide) under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield amines, and substitution may yield halogenated derivatives.
科学的研究の応用
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
作用機序
The mechanism of action of Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and affecting cellular responses .
類似化合物との比較
Similar Compounds
2-amino-5-chloro-N-(2-iodophenyl)benzamide: Similar structure but lacks the methyl group.
2-amino-5-chloro-N-(2-bromophenyl)-N-methylbenzamide: Similar structure but with a bromine atom instead of iodine.
2-amino-5-chloro-N-(2-fluorophenyl)-N-methylbenzamide: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
Benzamide, 2-amino-5-chloro-N-(2-iodophenyl)-N-methyl- is unique due to the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The iodine atom can enhance the compound’s ability to participate in halogen bonding and other interactions, making it a valuable compound for various applications .
特性
CAS番号 |
826991-75-7 |
|---|---|
分子式 |
C14H12ClIN2O |
分子量 |
386.61 g/mol |
IUPAC名 |
2-amino-5-chloro-N-(2-iodophenyl)-N-methylbenzamide |
InChI |
InChI=1S/C14H12ClIN2O/c1-18(13-5-3-2-4-11(13)16)14(19)10-8-9(15)6-7-12(10)17/h2-8H,17H2,1H3 |
InChIキー |
LIMVGIROHXCRNT-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1I)C(=O)C2=C(C=CC(=C2)Cl)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


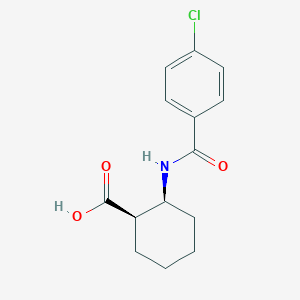
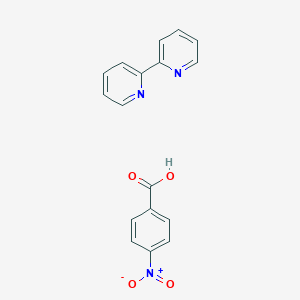
![{1-[2-(Benzyloxy)phenyl]prop-1-en-1-yl}(tributyl)stannane](/img/structure/B14209530.png)
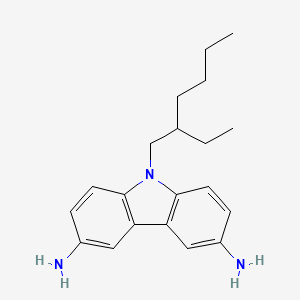
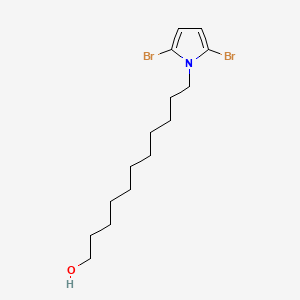
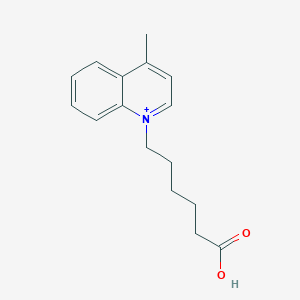
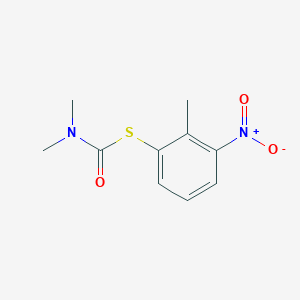
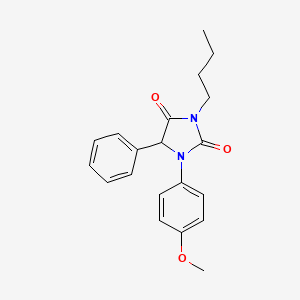

![2-[2-(3,4-Dimethoxyphenyl)ethynyl]-6-methylpyridine;hydrochloride](/img/structure/B14209573.png)
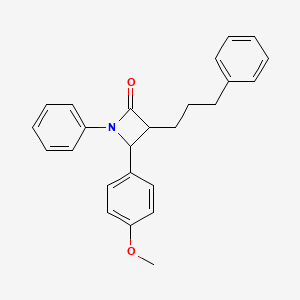
![N-[2-(6-chloropyridin-3-yl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B14209593.png)
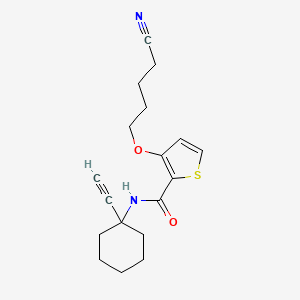
![4-Methyl-6-[3-(trifluoromethoxy)phenyl]pyridine-2-carbonitrile](/img/structure/B14209605.png)
